

isopyrazam mitochondrial electron transport inhibition

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Compound Focus: Isopyrazam

CAS No.: 881685-58-1

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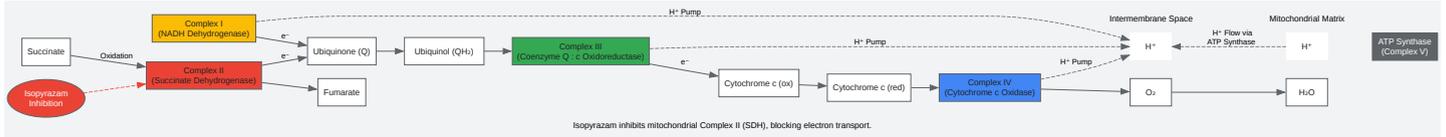
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Mechanism of Action and Target Site

Isopyrazam belongs to the chemical group of **pyrazole-carboxamides** and is classified under FRAC Code 7, which encompasses Succinate Dehydrogenase Inhibitors (SDHIs) [1].

- **Molecular Target:** The target enzyme is **succinate dehydrogenase (SDH)**, also known as **Complex II** in the mitochondrial electron transport chain. This enzyme is crucial for both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain [1].
- **Binding Site:** SDH consists of four subunits (A, B, C, and D). The binding site for SDHI fungicides like **isopyrazam** is the **ubiquinone binding site**, which is formed by subunits B, C, and D. By binding to this site, **isopyrazam** inhibits the enzyme, disrupting cellular energy production and leading to fungal cell death [1].

The diagram below illustrates the mechanism of **isopyrazam** within the mitochondrial electron transport chain.



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Figure 1: **Isopyrazam** inhibits Complex II (Succinate Dehydrogenase), blocking electron transfer from succinate to ubiquinone and disrupting cellular energy (ATP) production [1].

Known Resistance Mutations

Pathogen resistance to SDHI fungicides is a significant concern. The table below summarizes key amino acid mutations in the SDH enzyme that confer reduced sensitivity to **isopyrazam** and other SDHIs.

SDH Subunit	Amino Acid Mutation	Reported Pathogens (Examples)	Impact on Isopyrazam
SDH-B	H257Y or H257L	<i>Botrytis cinerea</i> , <i>Alternaria alternata</i> [1]	Confers resistance
SDH-B	P225L	Various species [1]	Confers resistance
SDH-C	Various mutations	<i>Corynespora cassiicola</i> , <i>Didymella bryoniae</i> [1]	Confers resistance
SDH-D	Various mutations	<i>Alternaria alternata</i> , <i>Podosphaera xanthii</i> [1]	Confers resistance

The patterns of **cross-resistance** are complex. A specific mutation may cause high resistance to one SDHI but only minor sensitivity reduction to another. This is likely due to subtle differences in how various SDHI

chemicals, including **isopyrazam**, interact with the mutated binding site [1].

Analytical Detection Methods

A validated method for detecting **isopyrazam** residues in agricultural products is available, which can be adapted for research purposes.

- **Technique: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)** [2].
- **Sample Preparation:** Uses a modified **QuEChERS** (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure [2].
 - **Extraction:** Samples are extracted with acetonitrile.
 - **Cleanup:** The extract is cleaned up using **C18 (octadecylsilyl silica)** and **graphitized carbon black**.
- **Method Performance** [2]:
 - **Recovery Rate:** 91.48% to 114.62%
 - **Limit of Quantification (LOQ):** 0.498 µg/kg
 - **Precision:** Relative standard deviations (RSD) were below 13.1%.

Experimental Insights and Bypass Strategies

Research on other mitochondrial inhibitors reveals a potential experimental strategy relevant to studying **isopyrazam**'s effects.

- **Bypassing Inhibition:** Studies on hepatotoxicity from drugs inhibiting Complex I and II showed that **methylene blue** could protect cells [3]. Methylene blue is a **redox-active compound** that can accept electrons from NADH and donate them to cytochrome c, effectively **bypassing both Complex I and II** [3] [4].
- **Research Application:** This bypass strategy demonstrates the centrality of the electron transport chain and can be used as a control mechanism to confirm that observed cytotoxic effects are specifically due to the inhibition of the chain by **isopyrazam**.

Research Gaps and Future Directions

The search results indicate several areas where further research could be valuable:

- **Species-Specific Differences:** More data is needed on how the reduction in sensitivity conferred by specific SDH mutations varies across different fungal pathogen species [1].
- **Structural Basis of Cross-Resistance:** Further study is required to fully understand the structural interactions between different SDHs (like **isopyrazam**) and various mutant forms of the SDH enzyme [1].
- **Application Beyond Agriculture:** The concept of using redox agents like methylene blue to bypass electron transport chain inhibition, discovered in a medical context [3] [4], could inspire novel applications or antidotal strategies in other fields.

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References

1. SDHI Fungicides [frac.info]
2. Simultaneous Determination of Isopyrazam and ... [sciencedirect.com]
3. Bypassing the compromised mitochondrial electron ... [sciencedirect.com]
4. Mitochondrial pharmacology: Electron transport chain bypass ... [pmc.ncbi.nlm.nih.gov]

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